N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide
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Overview
Description
N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of a spiro[3.3]heptane ring system, an amino group, and a fluoroquinoxaline moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spiro[3.3]heptane ring system, introduction of the amino group, and coupling with the fluoroquinoxaline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluoroquinoxaline moiety can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the fluoroquinoxaline moiety may produce partially or fully reduced products.
Scientific Research Applications
N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide involves its interaction with specific molecular targets and pathways. The amino group and fluoroquinoxaline moiety play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{3-aminospiro[3.3]heptan-1-yl}-quinoxaline-5-carboxamide: Lacks the fluorine atom, which may affect its biological activity.
N-{3-aminospiro[3.3]heptan-1-yl}-7-chloroquinoxaline-5-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
N-{3-aminospiro[3.3]heptan-1-yl}-7-bromoquinoxaline-5-carboxamide: Contains a bromine atom, which may influence its chemical properties and biological effects.
Uniqueness
N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide is unique due to the presence of the fluoroquinoxaline moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H17FN4O |
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Molecular Weight |
300.33 g/mol |
IUPAC Name |
N-(1-aminospiro[3.3]heptan-3-yl)-7-fluoroquinoxaline-5-carboxamide |
InChI |
InChI=1S/C16H17FN4O/c17-9-6-10(14-11(7-9)19-4-5-20-14)15(22)21-13-8-12(18)16(13)2-1-3-16/h4-7,12-13H,1-3,8,18H2,(H,21,22) |
InChI Key |
KMDJCLCLQFIONP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)C3=CC(=CC4=NC=CN=C34)F)N |
Origin of Product |
United States |
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